
Cinodine I
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描述
Cinodine I is a glycocinnamoylspermidine antibiotic.
常见问题
Basic Research Question: What validated experimental methods are recommended to establish the biochemical properties of Cinodine I?
Answer:
To characterize this compound’s biochemical properties (e.g., solubility, stability, binding affinity), researchers should employ a tiered approach:
- Spectroscopic Analysis : Use NMR and mass spectrometry for structural elucidation, ensuring calibration with reference standards .
- Thermodynamic Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding interactions with target molecules, controlling for buffer pH and temperature .
- Chromatographic Purity Assays : Validate HPLC protocols with triplicate runs to assess batch consistency and degradation products .
Basic Research Question: How can researchers design a robust in vitro assay to evaluate this compound’s mechanism of action?
Answer:
A well-designed in vitro assay requires:
- Controlled Variables : Standardize cell lines, culture conditions, and inhibitor concentrations to minimize variability .
- Dose-Response Curves : Use logarithmic dosing (e.g., 1 nM–100 µM) to calculate IC50/EC50 values, paired with statistical validation (e.g., ANOVA with post-hoc tests) .
- Negative/Positive Controls : Include known inhibitors/agonists to contextualize results and confirm assay validity .
Advanced Research Question: How should contradictory data on this compound’s efficacy across preclinical models be systematically analyzed?
Answer:
Resolving contradictions involves:
- Meta-Analysis : Aggregate data from independent studies (e.g., murine vs. primate models) to identify trends in bioavailability, dosage, or species-specific responses .
- Confounder Mapping : Evaluate experimental variables (e.g., administration routes, pharmacokinetic sampling intervals) that may skew outcomes .
- In Silico Modeling**: Apply computational tools (e.g., molecular dynamics simulations) to predict binding kinetics under varying physiological conditions .
Advanced Research Question: What strategies can address gaps in understanding this compound’s off-target effects in complex biological systems?
Answer:
Advanced methodologies include:
- Proteome-Wide Screening : Use affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactions .
- CRISPR-Cas9 Knockout Models : Validate off-target pathways by silencing candidate genes and measuring phenotypic rescue .
- Network Pharmacology : Construct interaction networks (e.g., STRING, KEGG) to map systemic effects and prioritize pathways for validation .
Advanced Research Question: How can researchers optimize the translational relevance of this compound studies from in vitro to in vivo models?
Answer:
Enhance translational rigor via:
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro potency data with in vivo absorption/distribution parameters to predict efficacious doses .
- Tissue-Specific Biomarkers : Identify surrogate markers (e.g., cytokine levels, histopathology) that correlate with therapeutic outcomes across models .
- Heterogeneous Cohort Design : Incorporate genetic diversity in animal models to mimic human population variability .
Basic Research Question: What criteria define a rigorous literature review framework for this compound-related studies?
Answer:
A systematic review should:
- Use PICOT Framework : Define Population, Intervention, Comparison, Outcome, and Timeframe to structure inclusion/exclusion criteria .
- Assess Bias : Apply tools like Cochrane Risk of Bias Tool to evaluate study quality, prioritizing peer-reviewed, primary-source data .
- Synthesize Mechanistic Insights : Categorize findings by molecular targets (e.g., enzyme inhibition, receptor modulation) to identify consensus vs. outlier results .
Advanced Research Question: How can researchers reconcile discrepancies between this compound’s in silico predictions and empirical data?
Answer:
Address discrepancies through:
- Parameter Refinement : Recalibrate computational models using experimental data (e.g., binding free energy, solvent accessibility) to improve predictive accuracy .
- Experimental Triangulation : Validate in silico findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity, enzymatic assays for activity) .
- Error Propagation Analysis : Quantify uncertainties in computational inputs (e.g., force field selection) and their impact on output reliability .
Basic Research Question: What ethical and methodological standards apply to human cell-based studies of this compound?
Answer:
Adhere to:
- Institutional Review Board (IRB) Protocols : Ensure informed consent for donor-derived cells and anonymization of sensitive data .
- Good Laboratory Practice (GLP) : Document reagent sources, passage numbers, and contamination checks (e.g., mycoplasma testing) .
- Reproducibility Measures : Share raw data and analysis scripts via public repositories (e.g., Zenodo, Figshare) to facilitate replication .
Advanced Research Question: What experimental frameworks are suitable for comparative studies of this compound analogs?
Answer:
For analog comparison:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups and measure changes in potency/selectivity .
- Free Energy Perturbation (FEP) Calculations : Predict relative binding energies of analogs to prioritize synthesis .
- High-Throughput Screening (HTS) : Use robotics-assisted assays to test analogs across multiple targets and concentrations .
Advanced Research Question: How can machine learning enhance the discovery of this compound’s novel therapeutic applications?
Answer:
Leverage ML by:
- Feature Engineering : Train models on multi-omics data (transcriptomics, proteomics) to predict novel indications .
- Transfer Learning : Adapt pre-trained models (e.g., BERT for literature mining) to extract hidden correlations in this compound datasets .
- Validation via Wet-Lab Experiments : Prioritize ML-predicted targets for in vitro validation to confirm mechanistic hypotheses .
属性
CAS 编号 |
60830-76-4 |
---|---|
分子式 |
C37H59N13O13 |
分子量 |
893.9 g/mol |
IUPAC 名称 |
(3aR,4S,7S,7aR)-4-[(3R,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[4-[(E)-3-[3-(4-aminobutylamino)propylamino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[3,4-d]imidazole-3-carboxamide |
InChI |
InChI=1S/C37H59N13O13/c1-17-23(29(54)26(45-33(39)40)31(61-17)62-19-8-5-18(6-9-19)7-10-22(52)44-14-4-13-43-12-3-2-11-38)47-36(57)49-30-25(46-34(41)55)28(53)21(16-59-30)63-32-27-24(20(51)15-60-32)48-37(58)50(27)35(42)56/h5-10,17,20-21,23-32,43,51,53-54H,2-4,11-16,38H2,1H3,(H2,42,56)(H,44,52)(H,48,58)(H4,39,40,45)(H3,41,46,55)(H2,47,49,57)/b10-7+/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+/m1/s1 |
InChI 键 |
DNVZVPOGAWMZMI-FWDCAGJFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@H]5[C@H]([C@@H](CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cinodine I; LL-BM 123 (sub gamma 1); LL-BM-123-C1; BM-123-G''1; |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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